S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milveterol and fluticasone are combined in a next-generation inhaled therapy for the treatment of chronic obstructive pulmonary disease (COPD) and asthma. Milveterol is a long-acting beta-2 adrenergic receptor agonist, while fluticasone is a synthetic glucocorticoid with potent anti-inflammatory properties . This combination aims to provide both bronchodilation and anti-inflammatory effects, improving respiratory function and reducing symptoms in patients with obstructive airway diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of milveterol involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps typically include:
Formation of the core structure: This involves the construction of the beta-2 adrenergic receptor agonist scaffold through a series of organic reactions.
Functionalization: Introduction of specific functional groups to enhance the pharmacological properties of milveterol.
Fluticasone is synthesized through a series of steps starting from a corticosteroid precursor. The key steps include:
Hydroxylation: Introduction of hydroxyl groups to the steroid backbone.
Fluorination: Addition of fluorine atoms to enhance the anti-inflammatory activity.
Esterification: Formation of the furoate ester to improve the pharmacokinetic properties
Industrial Production Methods
Industrial production of milveterol and fluticasone involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of reactants are processed in batches to produce the desired compounds.
Purification: Techniques such as crystallization, chromatography, and distillation are used to purify the final products.
Quality control: Rigorous testing to ensure the compounds meet the required specifications for pharmaceutical use
Chemical Reactions Analysis
Types of Reactions
Milveterol and fluticasone undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce functional groups.
Substitution: Replacement of one functional group with another to modify the chemical properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various intermediates and the final active pharmaceutical ingredients, milveterol and fluticasone .
Scientific Research Applications
Milveterol and fluticasone have a wide range of scientific research applications, including:
Chemistry: Studying the synthesis and reactivity of beta-2 adrenergic receptor agonists and glucocorticoids.
Biology: Investigating the cellular and molecular mechanisms of bronchodilation and anti-inflammatory effects.
Medicine: Developing new therapies for respiratory diseases such as COPD and asthma.
Industry: Producing inhaled medications for the treatment of obstructive airway diseases
Mechanism of Action
Milveterol exerts its effects by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells, leading to relaxation of the muscles and bronchodilation. Fluticasone works by activating glucocorticoid receptors, which suppresses the production of inflammatory mediators and reduces inflammation in the airways .
Comparison with Similar Compounds
Milveterol and fluticasone can be compared with other similar compounds used in the treatment of respiratory diseases:
Salmeterol: Another long-acting beta-2 adrenergic receptor agonist used in combination with fluticasone in the treatment of asthma and COPD.
Formoterol: A long-acting beta-2 adrenergic receptor agonist with a faster onset of action compared to salmeterol.
Budesonide: A glucocorticoid with similar anti-inflammatory properties to fluticasone but different pharmacokinetic properties
Milveterol and fluticasone are unique in their combination, providing both bronchodilation and anti-inflammatory effects in a single inhaled therapy, which can improve patient adherence and outcomes .
Properties
Molecular Formula |
C22H27F3O4S |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
S-(fluoromethyl) (6S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate |
InChI |
InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3/t11-,13+,14?,16+,17+,19+,20+,21+,22+/m1/s1 |
InChI Key |
MGNNYOODZCAHBA-AZYZPMHWSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2C3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)SCF)O)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.